3-(Hydrazinylmethyl)benzonitrile
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Overview
Description
3-(Hydrazinylmethyl)benzonitrile is an organic compound with the molecular formula C8H9N3. It is a derivative of benzonitrile, where a hydrazinylmethyl group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)benzonitrile typically involves the reaction of benzonitrile with hydrazine derivatives. One common method is the reaction of benzonitrile with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Hydrazinylmethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of azides or nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogens, sulfonyl groups, or other electrophilic substituents
Scientific Research Applications
3-(Hydrazinylmethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of probes for biological imaging and diagnostics.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(Hydrazinylmethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, lacking the hydrazinylmethyl group.
3-(Aminomethyl)benzonitrile: Similar structure but with an aminomethyl group instead of hydrazinylmethyl.
3-(Hydroxymethyl)benzonitrile: Contains a hydroxymethyl group instead of hydrazinylmethyl.
Uniqueness
3-(Hydrazinylmethyl)benzonitrile is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of various compounds with specific properties .
Properties
IUPAC Name |
3-(hydrazinylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-7-2-1-3-8(4-7)6-11-10/h1-4,11H,6,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDXOQIXPHKNSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CNN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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